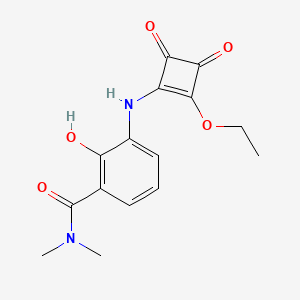

3-((2-Ethoxy-3,4-dioxocyclobut-1-en-1-yl)amino)-2-hydroxy-N,N-dimethylbenzamide

Overview

Description

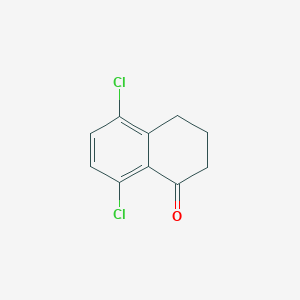

3-((2-Ethoxy-3,4-dioxocyclobut-1-en-1-yl)amino)-2-hydroxy-N,N-dimethylbenzamide (EDDB) is a synthetic compound belonging to the family of N-hydroxybenzamides. It is a promising compound for various scientific research applications due to its unique structure and properties. EDDB is known for its ability to form stable complexes with metal ions, and its ability to bind to specific proteins and enzymes. In addition, EDDB has been found to possess a variety of biochemical and physiological effects, including anti-inflammatory, anti-oxidative, and anti-microbial activities.

Scientific Research Applications

Pharmaceutical Research: Chemokine-Mediated Diseases

This compound has been explored for its potential in treating chemokine-mediated diseases. Chemokines are small proteins that attract immune system cells and control their activation state. The compound’s structure allows it to interact with G protein-coupled receptors, which are crucial in the immune response .

Spectroscopic Analysis: IR-LD Spectroscopy

The compound’s structural and spectroscopic characteristics have been studied using ab initio calculations and IR-LD spectroscopy. This method involves oriented crystals suspended in a nematic liquid crystal, providing insights into molecular structure and vibrational analysis .

Nonlinear Optical Properties

Compounds with similar structures have been noted for their nonlinear optical properties, which are essential for applications like optical switching and modulation. The ethoxy-dioxocyclobutene moiety could contribute to such properties, making it a candidate for further exploration in this field .

Synthetic Chemistry: Precursor for Derivatives

The compound serves as a precursor for various derivatives with potential therapeutic and environmental applications. Its reactivity can be harnessed to synthesize novel compounds with specific desired functions.

Material Science: Organic Electronic Materials

Due to its unique electronic structure, this compound could be used in the development of organic electronic materials. These materials are pivotal in creating flexible, lightweight, and cost-effective electronic devices.

Crystallography: X-ray Crystal Structures

The compound’s derivatives have been crystallized and analyzed using X-ray crystallography. This provides valuable information about the molecular conformation and packing, which is vital for understanding its reactivity and interactions .

Environmental Science: Pollutant Remediation

Research into similar compounds suggests potential applications in environmental science, particularly in pollutant remediation. The compound’s structure may interact with contaminants, aiding in their breakdown or removal.

Biomedical Engineering: Tissue Engineering

The compound’s properties could be applied in biomedical engineering, specifically in tissue engineering. Its ability to form various derivatives allows for customization in creating scaffolds that support cell growth and tissue formation.

properties

IUPAC Name |

3-[(2-ethoxy-3,4-dioxocyclobuten-1-yl)amino]-2-hydroxy-N,N-dimethylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O5/c1-4-22-14-10(12(19)13(14)20)16-9-7-5-6-8(11(9)18)15(21)17(2)3/h5-7,16,18H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJEPOPXPKRWVQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C(=O)C1=O)NC2=CC=CC(=C2O)C(=O)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10474435 | |

| Record name | 3-[(2-Ethoxy-3,4-dioxocyclobut-1-en-1-yl)amino]-2-hydroxy-N,N-dimethylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10474435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-((2-Ethoxy-3,4-dioxocyclobut-1-en-1-yl)amino)-2-hydroxy-N,N-dimethylbenzamide | |

CAS RN |

464913-33-5 | |

| Record name | 3-[(2-Ethoxy-3,4-dioxocyclobut-1-en-1-yl)amino]-2-hydroxy-N,N-dimethylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10474435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl [(2-cyanoethyl)amino]acetate](/img/structure/B1600036.png)